Methyl 12-(1,3-benzodioxol-5-yl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthroline-10-carboxylate
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Overview
Description
METHYL 5-(2H-1,3-BENZODIOXOL-5-YL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, which is often associated with biological activity, and a diazatetraphene core, which contributes to its chemical stability and reactivity.
Preparation Methods
The synthesis of METHYL 5-(2H-1,3-BENZODIOXOL-5-YL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE typically involves multiple steps, including the formation of the benzodioxole ring and the construction of the diazatetraphene core. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions to form the benzodioxole moiety . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups .
Scientific Research Applications
METHYL 5-(2H-1,3-BENZODIOXOL-5-YL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties, with research showing its ability to induce apoptosis in cancer cells . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain . Additionally, it can modulate the activity of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . These effects are mediated through its binding to specific sites on the target proteins, altering their function and activity.
Comparison with Similar Compounds
Compared to other similar compounds, METHYL 5-(2H-1,3-BENZODIOXOL-5-YL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHENE-7-CARBOXYLATE stands out due to its unique combination of a benzodioxole moiety and a diazatetraphene core. Similar compounds include N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide and other benzodioxole derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, leading to distinct biological and chemical properties .
Properties
Molecular Formula |
C27H24N2O5 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 12-(1,3-benzodioxol-5-yl)-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthroline-10-carboxylate |
InChI |
InChI=1S/C27H24N2O5/c1-27(2)12-18-23(25(30)24(27)26(31)32-3)21(14-6-9-19-20(11-14)34-13-33-19)22-15-5-4-10-28-16(15)7-8-17(22)29-18/h4-11,21,24,29H,12-13H2,1-3H3 |
InChI Key |
YVHOLQZICOWOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC6=C(C=C5)OCO6)C(=O)C1C(=O)OC)C |
Origin of Product |
United States |
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